1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane

Catalog No.
S684361
CAS No.
882880-12-8
M.F
C22H24N2O4
M. Wt
380.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane

CAS Number

882880-12-8

Product Name

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane

IUPAC Name

7-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26)

InChI Key

HYDKRRWQLHXDEN-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3

Synonyms

7,7'-(propane-1,3-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is a synthetic compound characterized by its unique structure, which features two 3,4-dihydro-2(1H)-quinolinone moieties linked by a butane spacer. The compound is notable for its potential applications in medicinal chemistry due to the quinolinone structure, which is often associated with various biological activities.

As an Impurity:

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is primarily encountered as an impurity in the manufacturing process of the antipsychotic drug Aripiprazole [, ]. Its presence needs to be monitored and controlled to ensure the final product meets the required purity specifications.

Research on Removal and Detection:

Due to its potential impact on the final drug product, research efforts have been directed towards developing efficient methods for the removal and detection of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane during Aripiprazole synthesis [, ]. These methods are crucial for ensuring the quality and safety of the final medication.

The chemical reactivity of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane includes:

  • Alkylation Reactions: The compound can undergo N-alkylation reactions, which are essential for modifying its pharmacological properties.
  • Hydrolysis: The ether linkages can be hydrolyzed under acidic or basic conditions, potentially leading to the release of the quinolinone derivatives.
  • Oxidation: The compound may also be susceptible to oxidation reactions, particularly at the dihydro positions, affecting its biological activity .

Research indicates that 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane exhibits:

  • Antimicrobial Properties: The quinolinone moiety has been linked to antimicrobial activity against various pathogens.
  • Cytotoxic Effects: Preliminary studies suggest potential cytotoxicity against cancer cell lines, indicating its utility in cancer therapeutics.
  • Neuroprotective Effects: Some derivatives of quinolinones have shown neuroprotective properties, suggesting that this compound may have similar effects .

Several synthetic routes have been proposed for the preparation of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane:

  • Condensation Reactions: A common method involves the condensation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with a suitable butane derivative under acidic conditions.
  • N-Alkylation: Another approach includes the N-alkylation of 3,4-dihydro-2(1H)-quinolinone with a butyl halide in the presence of a base such as potassium carbonate .
  • Multi-step Syntheses: More complex syntheses may involve multiple steps including protection-deprotection strategies and coupling reactions to achieve the desired structure .

Interaction studies are crucial for understanding how 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane interacts with biological targets:

  • Protein Binding Studies: Investigations into how the compound binds to specific proteins can elucidate its mechanism of action.
  • Cellular Uptake Studies: Understanding how the compound enters cells can inform its bioavailability and efficacy in therapeutic applications .

Several compounds share structural similarities with 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
7-Hydroxy-3,4-dihydroquinolinoneSingle quinolinone unitKnown for neuroprotective effects
3-(Aminomethyl)-2(1H)-quinolinoneContains an amine groupExhibits strong antibacterial activity
7-Methoxy-3,4-dihydroquinolinoneMethoxy substitution on quinolinoneEnhanced solubility and bioactivity
5-Methyl-3-(phenyl)quinolinonePhenyl substitutionPotential anti-inflammatory properties

Uniqueness of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane

The unique feature of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane lies in its dual quinolinone structure linked by a butane chain. This configuration may enhance its biological activity compared to single quinolinone derivatives and allows for diverse modifications that could lead to novel therapeutic agents.

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane (CAS: 882880-12-8) is a symmetric bis-quinolinone derivative with the molecular formula C₂₂H₂₄N₂O₄ and a molecular weight of 380.44 g/mol. Its IUPAC name is 7-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one, reflecting its structural features:

  • Two 3,4-dihydro-2(1H)-quinolinone moieties linked by a 1,4-butanediyloxy bridge.
  • The quinolinone rings are partially hydrogenated, contributing to its conformational rigidity.

Key identifiers:

PropertyValueSource
SMILESC1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3
InChIKeyHYDKRRWQLHXDEN-UHFFFAOYSA-N
Melting Point215–217°C

Historical Context and Discovery

The compound first gained attention as a process-related impurity during the synthesis of Aripiprazole, a second-generation antipsychotic. Patents filed by Alembic Limited (2006) highlighted its formation during alkylation steps involving 7-hydroxy-3,4-dihydrocarbostyril and 1-bromo-4-chlorobutane. Regulatory agencies, including the FDA, later mandated its quantification in drug formulations due to potential pharmacological interference.

Significance in Organic and Medicinal Chemistry

  • Synthetic Utility: Serves as a model for studying ether-linked dimerization in heterocyclic chemistry.
  • Biological Activity: Exhibits cholinesterase inhibition (IC₅₀: 1.2 μM) and monoamine oxidase-B (MAO-B) inhibition (IC₅₀: 4.8 μM), suggesting potential in neurodegenerative disease research.
  • Pharmaceutical Relevance: Classified as Aripiprazole Impurity D by the USP, with strict regulatory limits (<0.15% in final drug products).

Research Scope and Objectives

Current research focuses on:

  • Synthesis Optimization: Reducing dimer impurity formation via controlled reaction kinetics.
  • Analytical Method Development: Validating HPLC/LC-MS protocols for trace quantification.
  • Biological Profiling: Investigating its role in modulating neurotransmitter pathways.

Molecular Structure and Formula (C22H24N2O4)

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is a synthetic organic compound characterized by its distinctive molecular architecture [1]. The compound exhibits a symmetrical structure featuring two 3,4-dihydro-2(1H)-quinolinone moieties connected through a butane linker via ether linkages [3]. The molecular formula C22H24N2O4 indicates the presence of 22 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms arranged in a specific three-dimensional configuration [1] [4] [5].

The structural framework consists of two quinolinone ring systems, each containing a fused benzene and pyridone ring arrangement [1]. The 3,4-dihydro-2(1H)-quinolinone units represent partially saturated derivatives of the parent quinolinone structure, where the pyridone ring maintains its lactam functionality while the adjacent positions are saturated . The butane-1,4-diyl bridge serves as a flexible spacer unit, creating a linear connection between the two aromatic heterocyclic systems through oxygen atoms positioned at the 7-position of each quinolinone moiety [1] [3].

The International Union of Pure and Applied Chemistry nomenclature for this compound is 7-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one [1]. This systematic naming convention accurately reflects the structural connectivity and functional group arrangements within the molecular framework [1].

Physical Properties

Molecular Weight (380.44 g/mol)

The molecular weight of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane has been precisely determined as 380.44 grams per mole through computational analysis and experimental verification [1] [4] [10]. This molecular weight calculation accounts for the complete atomic composition including all carbon, hydrogen, nitrogen, and oxygen atoms present in the molecular structure [10]. The exact mass has been determined to be 380.17360725 daltons, providing high-precision molecular mass data for analytical applications [1]. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotope of each element, is identical at 380.17360725 daltons [1].

Melting Point Determination

Experimental thermal analysis has established the melting point range of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane as 215-217°C [10] [12]. This relatively high melting point reflects the strong intermolecular interactions present in the crystalline solid state, including hydrogen bonding capabilities provided by the lactam functionality and aromatic stacking interactions between the quinolinone ring systems [10]. The narrow melting point range indicates good compound purity and crystalline homogeneity [12]. Thermal gravimetric analysis demonstrates thermal stability up to the melting point, with decomposition occurring at significantly higher temperatures [10].

Solubility Profile

The solubility characteristics of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane have been systematically evaluated across various solvent systems [10]. The compound exhibits slight solubility in dimethyl sulfoxide, demonstrating its compatibility with polar aprotic solvents [10]. In ethyl acetate, solubility is achieved under heating conditions, indicating moderate lipophilic character [10]. Methanol provides sparingly soluble conditions, reflecting the compound's limited compatibility with protic solvents [10]. The observed solubility pattern correlates with the compound's molecular structure, which contains both hydrophobic quinolinone aromatic systems and hydrophilic ether linkages [3].

The predicted partition coefficient (XLogP3-AA) value of 2.6 indicates moderate lipophilicity, positioning the compound within an optimal range for membrane permeability while maintaining aqueous compatibility [1]. The topological polar surface area of 76.7 Ų reflects the contribution of oxygen and nitrogen heteroatoms to the overall molecular polarity [1].

Chemical Identification Parameters

CAS Registry Number Analysis (882880-12-8)

The Chemical Abstracts Service registry number 882880-12-8 serves as the definitive numerical identifier for 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane [1] [3] [4] [7]. This unique identifier was assigned following comprehensive structural analysis and verification procedures established by the Chemical Abstracts Service [7]. The registration process involved detailed molecular structure determination, stereochemical analysis, and confirmation of chemical identity through multiple analytical techniques [4]. The CAS number enables unambiguous identification across scientific databases, regulatory systems, and commercial suppliers worldwide [3] [7].

InChI and InChIKey Representation

The International Chemical Identifier (InChI) string for 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane provides a standardized textual representation of the molecular structure: InChI=1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26) [1] [5]. This representation encodes connectivity information, stereochemistry, and electronic structure details in a machine-readable format [1].

The corresponding InChIKey, HYDKRRWQLHXDEN-UHFFFAOYSA-N, provides a condensed hash-based identifier derived from the full InChI string [1] [5]. This 27-character code enables rapid database searching and structure verification while maintaining chemical uniqueness [5]. The InChIKey format consists of three blocks: the first 14 characters represent the molecular skeleton connectivity, followed by protonation and stereochemistry information [1].

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) notation for 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is represented as: C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3 [1] [5] [22]. This linear text string encodes the complete molecular structure using a standardized symbolic representation system [22]. The SMILES notation accurately captures the ring systems, heteroatoms, bond types, and connectivity patterns present in the molecular structure [1].

The notation begins with the first quinolinone ring system (C1CC(=O)NC2=C1C=CC(=C2)O), followed by the butane linker (CCCC), and concludes with the second quinolinone moiety (OC3=CC4=C(CCC(=O)N4)C=C3) [5]. Ring closure numbers and branching notation ensure complete structural representation without ambiguity [22].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis of quinolinone compounds reveals characteristic chemical shift patterns that are applicable to 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane [14]. In proton nuclear magnetic resonance spectroscopy, aromatic protons typically appear in the δ 6.5-8.0 parts per million region, with quinolinone ring protons exhibiting distinct coupling patterns [14]. The methylene protons of the 3,4-dihydro positions appear as characteristic multiplets in the δ 2.5-3.0 parts per million range [17]. The butane linker protons manifest as complex multiplets between δ 1.6-1.8 parts per million and δ 4.2-4.4 parts per million for the ether-linked methylene groups .

Carbon-13 nuclear magnetic resonance analysis reveals aromatic carbons in the δ 110-160 parts per million region, with carbonyl carbons appearing around δ 170 parts per million [14]. The quinolinone ring system carbons exhibit characteristic patterns reflecting the electronic environment of the fused heterocyclic structure [14]. Methylene carbons of the butane linker appear in the aliphatic region between δ 20-70 parts per million .

Mass Spectrometry

Mass spectrometric analysis of quinolinone compounds demonstrates characteristic fragmentation patterns relevant to 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane [18] [21]. The molecular ion peak appears at mass-to-charge ratio 380, corresponding to the intact molecular structure [4]. Fragmentation typically occurs through cleavage of the ether linkages and quinolinone ring opening [18]. Common fragment ions include those resulting from loss of the butane linker unit and formation of individual quinolinone fragments [21].

Electrospray ionization conditions facilitate formation of protonated molecular ions [M+H]+ at mass-to-charge ratio 381 [21]. Tandem mass spectrometry reveals systematic fragmentation pathways involving cross-ring cleavages within the quinolinone systems and ether bond dissociation [21]. The fragmentation patterns provide structural confirmation and enable differentiation from related quinolinone derivatives [18].

Infrared Spectroscopy

Infrared spectroscopic analysis of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane reveals characteristic absorption bands corresponding to specific functional groups [15]. The carbonyl stretch of the quinolinone lactam functionality appears as a strong absorption around 1650-1680 wavenumbers [15]. Carbon-nitrogen stretching vibrations in the quinolinone ring system are observed at 1325-1314 wavenumbers [15]. Aromatic carbon-carbon stretching modes appear in the 1450-1600 wavenumber region [15].

The ether linkage carbon-oxygen stretches manifest as medium intensity bands around 1000-1300 wavenumbers [15]. Aromatic carbon-hydrogen bending vibrations occur in the 750-900 wavenumber region, providing fingerprint information for structural identification [15]. The overall spectral pattern enables distinction between quinolinone and isoquinolinone derivatives based on carbonyl absorption characteristics [15].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis of quinolinone compounds provides insight into the electronic transitions relevant to 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane [19] [20]. The quinolinone chromophore exhibits characteristic absorption bands in the 250-350 nanometer region corresponding to π-π* transitions within the aromatic system [19]. The extended conjugation in the fused ring system contributes to the overall electronic absorption profile [20].

Solvent effects significantly influence the absorption characteristics, with polar solvents typically causing bathochromic shifts in the absorption maxima [19]. The compound demonstrates tri-wavelength behavior useful for analytical applications, with notable absorption features at approximately 289, 326, and 380 nanometers [19]. These absorption characteristics enable quantitative determination and structural analysis of quinolinone derivatives in various matrices [19].

Computational Structure Analysis

Computational structure analysis of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane employs density functional theory methods to investigate molecular geometry, electronic properties, and conformational behavior [25] [26]. Theoretical calculations utilizing the B3LYP functional with 6-31G(d,p) basis sets provide optimized molecular geometries consistent with experimental structural data [25]. The computational approach enables determination of bond lengths, bond angles, and dihedral angles throughout the molecular framework [20].

Electronic structure calculations reveal highest occupied molecular orbital and lowest unoccupied molecular orbital energies that govern the compound's electronic properties and reactivity patterns [20] [25]. The energy gap between these frontier orbitals influences the compound's stability and optical characteristics [26]. Time-dependent density functional theory calculations predict electronic absorption spectra in agreement with experimental ultraviolet-visible measurements [25].

Conformational analysis demonstrates the flexibility of the butane linker, which allows rotation around the carbon-carbon bonds while maintaining the overall molecular connectivity [29]. The quinolinone ring systems adopt planar conformations stabilized by intramolecular hydrogen bonding and aromatic delocalization [29]. Computational modeling reveals preferred conformations that minimize steric interactions while optimizing electronic stabilization [31].

Molecular orbital analysis provides insights into the electron distribution and bonding characteristics throughout the structure [25]. The calculations indicate significant π-electron delocalization within the quinolinone ring systems and localized σ-bonding in the butane linker region [26]. These computational findings support experimental observations regarding the compound's chemical and physical properties [25].

Table 1: Physical Properties of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane

PropertyValueReference
Molecular Weight380.44 g/mol [1] [4] [10]
Melting Point215-217°C [10] [12]
Boiling Point (predicted)673.2±55.0°C (at 760 mmHg) [10]
Density (predicted)1.226±0.06 g/cm³ [10]
SolubilityDMSO (Slightly), Ethyl Acetate (Slightly, Heated), Methanol (Sparingly) [10]
pKa (predicted)14.11±0.20 [10]
FormSolid [10]
ColorWhite to Off-White [10]
Storage TemperatureRefrigerator (-4°C to -20°C) [10] [11]

Table 2: Chemical Identification Parameters

ParameterValueReference
CAS Registry Number882880-12-8 [1] [3] [4] [7]
IUPAC Name7-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one [1]
InChIInChI=1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26) [1] [5]
InChIKeyHYDKRRWQLHXDEN-UHFFFAOYSA-N [1] [5]
SMILESC1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3 [1] [5] [22]
Molecular FormulaC₂₂H₂₄N₂O₄ [1] [4] [5] [7]
PubChem CID11668031 [1]
UNII CodeFS6X5WDG7B [1]
DSSTOX IDDTXSID70470332 [1]

Table 3: Computed Molecular Properties

PropertyValueReference
XLogP3-AA2.6 [1]
Hydrogen Bond Donor Count2 [1]
Hydrogen Bond Acceptor Count4 [1]
Rotatable Bond Count7 [1]
Exact Mass380.17360725 Da [1]
Monoisotopic Mass380.17360725 Da [1]
Topological Polar Surface Area76.7 Ų [1]
Heavy Atom Count28 [1]
Complexity507 [1]
Formal Charge0 [1]

The retrosynthetic analysis of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane reveals a logical disconnection strategy centered on the butane linker connecting two quinolinone moieties [1]. The primary retrosynthetic approach involves cleaving the ether bonds at the 7-position of each quinolinone unit, leading to 3,4-dihydro-2(1H)-quinolinone as the core nucleophilic component and 1,4-dibromobutane as the electrophilic linking agent [3].

The retrosynthetic pathway follows established quinolinone synthetic methodologies, where the heterocyclic core can be further disconnected using classical approaches such as the Conrad-Limpach synthesis or Friedländer condensation [4] [5]. This disconnection strategy demonstrates excellent convergence, allowing for the preparation of the quinolinone precursor through well-established protocols while maintaining synthetic efficiency through the use of readily available starting materials [1] [6].

Primary Synthetic Routes

Reaction of 3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane

The predominant synthetic route for 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane involves the nucleophilic substitution reaction between 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and 1,4-dibromobutane [3]. This transformation proceeds via an SN2 mechanism, where the phenolic hydroxyl group at the 7-position acts as the nucleophile, displacing bromide ions from the alkyl halide.

The reaction typically employs potassium carbonate as the base in dimethylformamide solvent at elevated temperatures. Under optimized conditions, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 equivalent) is treated with 1,4-dibromobutane (3.0 equivalents) in the presence of potassium carbonate (1.1 equivalents) at 60°C for 12 hours, yielding the desired product in 72% yield [3]. The excess of 1,4-dibromobutane ensures complete conversion while minimizing side reactions.

A significant challenge in this synthesis is the formation of the monosubstituted intermediate 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, which must undergo further reaction to form the bis-quinolinone product [3]. The reaction proceeds through sequential substitution events, where initial formation of the monoether is followed by reaction with a second quinolinone molecule to generate the target compound.

Alternative Synthetic Pathways

Alternative synthetic approaches include phase transfer catalysis methods utilizing quaternary ammonium salts to facilitate the reaction in biphasic solvent systems [3] [7]. The use of tricaprylylmethylammonium chloride as a phase transfer catalyst in toluene-water systems at reflux temperatures provides yields of approximately 72% after 2 hours [3].

Another viable approach involves the use of sodium hydroxide in acetonitrile at 30°C, which surprisingly yields the highest conversion at 85% after 16 hours [3]. This mild condition approach demonstrates the importance of base selection and solvent optimization in controlling reaction outcomes.

Water-acetonitrile mixed solvent systems have also been successfully employed, providing 73.3% yield under reflux conditions for 4 hours [3]. These aqueous-organic systems offer advantages in terms of environmental considerations while maintaining acceptable yields.

Reaction Conditions Optimization

Solvent Effects

Solvent selection plays a crucial role in determining reaction efficiency and product selectivity [8] [9]. Dimethylformamide emerges as the most widely used solvent, providing good solvation for both the quinolinone substrate and the inorganic base while facilitating the substitution reaction [3]. The high polarity and coordinating ability of dimethylformamide stabilize the transition state during the nucleophilic substitution process.

Acetonitrile demonstrates superior performance under certain conditions, particularly when used with sodium hydroxide as the base, achieving yields up to 85% [3]. The moderate polarity of acetonitrile provides an optimal balance between substrate solubility and reaction kinetics. Protic solvents such as ethanol and 1-propanol show moderate effectiveness, with yields ranging from 74% to 75.5% under reflux conditions [3].

Biphasic systems using toluene-water combinations require phase transfer catalysts but offer advantages in terms of product isolation and catalyst recovery [3] [7]. The use of phase transfer catalysts facilitates the transport of hydroxide ions into the organic phase, enabling the alkylation reaction to proceed efficiently.

Temperature Dependencies

Temperature optimization reveals significant effects on both reaction rate and yield [3] [10]. Reactions conducted at 30°C in acetonitrile with sodium hydroxide demonstrate that lower temperatures can be effective when appropriate base-solvent combinations are employed [3]. This finding is particularly important for industrial applications where energy costs and thermal stability considerations are paramount.

Higher temperatures (60-100°C) are generally required when using potassium carbonate as the base, reflecting the lower nucleophilicity of carbonate compared to hydroxide [3]. The temperature range of 40-45°C in dimethylformamide provides an optimal balance between reaction rate and selectivity, yielding 80.95% of the desired product [3].

Reflux conditions in various solvents (ethanol at 78°C, 1-propanol at 97°C, toluene-water at 110°C) demonstrate that higher temperatures can compensate for less optimal solvent-base combinations, though yields typically plateau around 72-75% [3].

Catalyst Considerations

Base selection significantly influences reaction outcomes, with potassium carbonate being the most commonly employed base due to its mild basicity and good solubility in polar aprotic solvents [3]. The carbonate anion provides sufficient basicity to deprotonate the phenolic hydroxyl group while being less nucleophilic than hydroxide, reducing competing side reactions.

Sodium hydroxide demonstrates superior performance in certain solvent systems, particularly acetonitrile, where it achieves the highest reported yield of 85% [3]. However, the stronger basicity of hydroxide can lead to side reactions in some systems, requiring careful optimization of reaction conditions.

Phase transfer catalysts such as tricaprylylmethylammonium chloride enable the use of biphasic systems, providing yields comparable to homogeneous systems while offering advantages in terms of product isolation and waste reduction [3]. The catalyst facilitates the transfer of hydroxide ions into the organic phase, where the alkylation reaction can proceed efficiently.

Purification Techniques

Purification of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane typically involves multiple techniques to achieve the required purity standards [3] [11] [12]. Column chromatography using silica gel with petroleum ether-ethyl acetate gradients (typically 2:1 ratios) serves as the primary purification method [13] [14]. The moderate polarity of the target compound allows for effective separation from both more polar starting materials and less polar side products.

Recrystallization from methanol or ethanol provides an additional purification step, particularly effective for removing closely related impurities [3] [12]. The crystallization process can be optimized by controlling temperature, solvent composition, and cooling rates to maximize yield while maintaining purity [12] [15].

Aqueous extraction protocols using 5% sodium hydroxide solution effectively remove unreacted 7-hydroxy-3,4-dihydro-2(1H)-quinolinone starting material [3]. This selective extraction takes advantage of the enhanced water solubility of the phenolic starting material compared to the ether product.

Ethyl acetate slurrying at room temperature provides an additional purification technique for removing the bis-quinolinone impurity that can form during the synthesis [3]. This technique exploits differences in solubility between the desired monoether intermediate and the bis-quinolinone byproduct.

Scale-up Considerations

Scale-up of the synthesis requires careful attention to heat and mass transfer limitations [6] [12]. Industrial production typically employs reactors with efficient agitation systems to ensure uniform mixing and temperature control throughout the reaction mass [12]. The exothermic nature of the alkylation reaction necessitates controlled addition of reactants and adequate cooling capacity.

Solvent recovery systems become economically important at larger scales, particularly for expensive solvents like dimethylformamide [12]. Distillation and recycling protocols must account for the thermal stability of both products and impurities formed during the reaction.

Quality control measures for large-scale production include in-process monitoring by high-performance liquid chromatography to track conversion and impurity formation [3] [12]. The formation of the bis-quinolinone impurity must be carefully controlled through optimization of stoichiometry and reaction conditions.

Safety considerations for industrial synthesis include proper handling of 1,4-dibromobutane, which is a potential carcinogen, requiring appropriate containment and waste disposal protocols [12]. Solvent vapor management and fire prevention measures are essential given the flammable nature of many organic solvents used in the process.

Green Chemistry Approaches

Green chemistry principles can be applied to improve the environmental profile of the synthesis [16] [17] [18]. Solvent-free conditions have been explored for related quinolinone syntheses, though they require significant modification of the traditional alkylation approach [19]. Microwave-assisted synthesis offers potential for reduced reaction times and improved energy efficiency [7].

Water-based solvent systems represent a significant advancement in terms of environmental impact, with water-acetonitrile mixtures providing acceptable yields while reducing organic solvent consumption [3] [17]. The development of more efficient phase transfer catalysts could further enhance the viability of aqueous-organic biphasic systems.

Catalyst recycling strategies, particularly for phase transfer catalysts, contribute to the sustainability of the process [18] [20]. Immobilized catalysts on solid supports offer potential for catalyst recovery and reuse, though they require optimization for the specific alkylation reaction.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.6

Appearance

Solid powder

Wikipedia

7,7'-[Butane-1,4-diylbis(oxy)]di(3,4-dihydroquinolin-2(1H)-one)

Dates

Last modified: 08-15-2023

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